

Application Notes and Protocols for the Synthesis and Characterization of Lansoprazole Impurities

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Compound of Interest		
Compound Name:	Leminoprazole	
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Audience: Researchers, scientists, and drug development professionals.

Introduction

Lansoprazole is a proton pump inhibitor widely used to treat acid-related gastrointestinal disorders.[1] The control of impurities in the active pharmaceutical ingredient (API) is a critical aspect of drug development and manufacturing to ensure the safety and efficacy of the final product. This document provides detailed methods for the synthesis and characterization of common process-related and degradation impurities of Lansoprazole.

Common Lansoprazole Impurities

Several impurities can arise during the synthesis of Lansoprazole or as a result of its degradation. The most frequently reported impurities include:

- Lansoprazole Sulfide (Impurity C): A key intermediate in the synthesis of Lansoprazole.
- Lansoprazole Sulfone (Impurity B): An oxidation-related impurity.
- Lansoprazole N-Oxide (Impurity A): An impurity formed due to the oxidation of the pyridine nitrogen.[2][3][4]
- Lansoprazole Sulfone N-Oxide: An over-oxidized by-product.[2][3]



- N-Aralkyl Lansoprazole: A process-related impurity.[2][3]
- Degradation Products: Formed under stress conditions such as acidic, basic, and oxidative environments.[5][6][7]

Synthesis of Lansoprazole Impurities

Detailed experimental protocols for the synthesis of key Lansoprazole impurities are provided below.

Protocol 1: Synthesis of Lansoprazole Sulfide

Objective: To synthesize 2-{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylthio}-1H-benzimidazole (Lansoprazole Sulfide).

Materials:

- 2-Chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride
- 2-Mercapto-1H-benzimidazole
- · Sodium hydroxide
- Methanol
- Water

Procedure:

- Dissolve 2-Mercapto-1H-benzimidazole in an aqueous solution of sodium hydroxide.
- To this solution, add a methanolic solution of 2-Chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride dropwise at room temperature.
- Stir the reaction mixture for 2-3 hours.
- Monitor the reaction completion by Thin Layer Chromatography (TLC).
- After completion, filter the precipitated solid.



- Wash the solid with water and then with a small amount of cold methanol.
- Dry the product under vacuum to yield Lansoprazole Sulfide.

Protocol 2: Synthesis of Lansoprazole Sulfone

Objective: To synthesize 2-{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylsulfonyl}-1H-benzimidazole (Lansoprazole Sulfone).

Materials:

- Lansoprazole Sulfide
- m-Chloroperoxybenzoic acid (m-CPBA)
- Dichloromethane

Procedure:

- Dissolve Lansoprazole Sulfide in dichloromethane.
- Cool the solution to 0-5 °C in an ice bath.
- Add m-CPBA (2.2 equivalents) portion-wise to the solution while maintaining the temperature.
- Stir the reaction mixture at 0-5 °C for 1-2 hours and then at room temperature for 4-6 hours.
- Monitor the reaction completion by TLC.
- Once the reaction is complete, wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
- Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
- Purify the crude product by column chromatography (Silica gel, Ethyl acetate:Hexane gradient) to obtain Lansoprazole Sulfone.



Protocol 3: Synthesis of Lansoprazole N-Oxide

Objective: To synthesize 2-({[3-methyl-1-oxido-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methyl}sulfinyl)-1H-benzimidazole (Lansoprazole N-Oxide).

Materials:

- Lansoprazole
- m-Chloroperoxybenzoic acid (m-CPBA)
- Dichloromethane

Procedure:

- Dissolve Lansoprazole in dichloromethane.
- Cool the solution to 0-5 °C.
- Add a solution of m-CPBA (1.1 equivalents) in dichloromethane dropwise.
- Stir the reaction mixture at 0-5 °C for 2-4 hours.
- Monitor the reaction by TLC.
- Upon completion, wash the reaction mixture with a 10% sodium sulfite solution, followed by a saturated sodium bicarbonate solution, and finally with brine.
- Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent.
- The crude product can be purified by crystallization from a suitable solvent system like ethyl acetate/hexane.

Characterization of Lansoprazole Impurities

A combination of chromatographic and spectroscopic techniques is essential for the comprehensive characterization of Lansoprazole impurities.



Analytical Techniques

- High-Performance Liquid Chromatography (HPLC): Used for the separation, identification, and quantification of impurities. A typical method employs a C18 column with a gradient elution of a phosphate buffer and an organic modifier like acetonitrile or methanol.[8]
- Liquid Chromatography-Mass Spectrometry (LC-MS): Provides molecular weight information of the impurities, aiding in their identification.
- High-Resolution Mass Spectrometry (HRMS): Used to determine the exact mass and elemental composition of the impurities, leading to unambiguous identification.[3][9]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are crucial for the structural elucidation of impurities. 2D NMR techniques like COSY, HSQC, and HMBC can provide further structural details.[2][5]
- Infrared (IR) Spectroscopy: Provides information about the functional groups present in the impurity molecules.[2]

Protocol 4: HPLC Method for Impurity Profiling

Objective: To separate and quantify Lansoprazole and its related impurities.

Chromatographic Conditions:

- Column: Waters Acquity BEH C18 (e.g., 100 mm x 2.1 mm, 1.7 μm)
- Mobile Phase A: pH 7.0 Phosphate buffer: Methanol (90:10, v/v)
- Mobile Phase B: Methanol: Acetonitrile (50:50, v/v)
- Gradient Program: A time-based gradient from a higher proportion of Mobile Phase A to a higher proportion of Mobile Phase B.
- Flow Rate: 0.3 mL/min
- Detection Wavelength: 285 nm



Column Temperature: 30 °C

Injection Volume: 2 μL

Procedure:

- Standard Preparation: Prepare a standard solution of Lansoprazole and known impurities in a suitable diluent (e.g., methanol).
- Sample Preparation: Dissolve the Lansoprazole API or formulation in the diluent to a known concentration.
- Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
- Identification: Identify the impurity peaks in the sample chromatogram by comparing their retention times with those of the known impurity standards.
- Quantification: Calculate the amount of each impurity using the peak area response from the chromatograms.

Data Presentation

The following tables summarize typical characterization data for common Lansoprazole impurities.

Table 1: Chromatographic and Mass Spectrometric Data

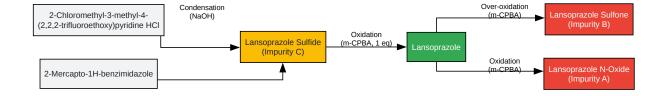
Impurity Name	Retention Time (min) - Relative to Lansoprazole	[M+H]+ (m/z)	Molecular Formula
Lansoprazole Sulfide	~0.85	354.1	C16H14F3N3OS
Lansoprazole	1.00	370.1	C16H14F3N3O2S
Lansoprazole Sulfone	~1.10	386.1	C16H14F3N3O3S
Lansoprazole N-Oxide	~0.95	386.1	C16H14F3N3O3S



Table 2: ¹H NMR Spectral Data (δ, ppm in CDCl₃)

Proton	Lansoprazole	Lansoprazole Sulfide	Lansoprazole Sulfone
Ру-Н	8.3 (d), 7.3 (d)	8.2 (d), 7.1 (d)	8.4 (d), 7.4 (d)
Ar-H	7.7-7.3 (m)	7.6-7.2 (m)	7.8-7.4 (m)
Py-CH ₂	4.9 (m)	4.4 (s)	5.1 (s)
OCH ₂ -CF ₃	4.9 (m)	4.8 (q)	4.9 (q)
Ру-СН3	2.1 (s)	2.2 (s)	2.3 (s)
NH	13.7 (br)	12.5 (br)	13.9 (br)

Visualizations Synthesis Pathway of Lansoprazole and Key Impurities

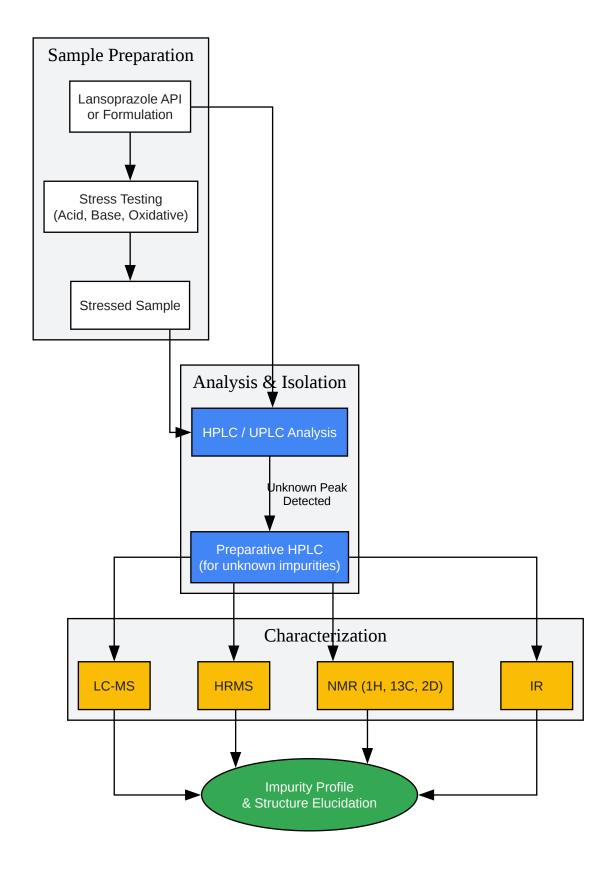


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Caption: Synthetic pathway of Lansoprazole and its major process-related impurities.

Workflow for Impurity Identification and Characterization





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Caption: General workflow for the identification and characterization of Lansoprazole impurities.

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